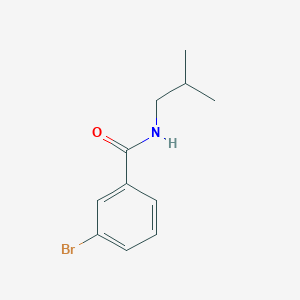
3-Bromo-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-isobutylbenzamide: is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is primarily used in scientific research, particularly in the field of proteomics . The compound consists of a benzene ring with a bromine atom attached at the third position and an amide group linked to an isobutyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isobutylbenzamide typically involves the acylation of 3-bromobenzoic acid with isobutylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: The bromine atom in 3-Bromo-N-isobutylbenzamide can be replaced by various nucleophiles, leading to the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 3-bromobenzoic acid and isobutylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-bromobenzoic acid and isobutylamine.
科学的研究の応用
作用機序
The mechanism of action of 3-Bromo-N-isobutylbenzamide involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the amide group. The bromine atom can undergo nucleophilic substitution, while the amide group can form hydrogen bonds and interact with biological molecules. These interactions can affect molecular targets and pathways, making the compound useful in research applications.
類似化合物との比較
4-Bromo-N-isobutylbenzamide: Similar structure but with the bromine atom at the fourth position.
3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness: 3-Bromo-N-isobutylbenzamide is unique due to the specific positioning of the bromine atom and the isobutyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous.
生物活性
3-Bromo-N-isobutylbenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and an isobutyl group attached to a benzamide core. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : C11H14BrN\O
- Molecular Weight : 256.14 g/mol
- Structure : The compound features a bromine substituent at the meta position (3-position) of the benzamide, which may influence its biological interactions and activities.
This compound's biological activity can be attributed to several mechanisms, including:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting histone deacetylases (HDACs), which play a role in cancer progression. The presence of the bromine atom may enhance binding affinity to target enzymes due to halogen bonding interactions .
- Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines, potentially through apoptosis induction mechanisms .
Biological Activity Studies
Research has focused on the cytotoxic effects of this compound on different cancer cell lines. A summary of findings is presented in the following table:
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.5 | 78.8 times more active |
| HT-29 | 0.4 | 50.8 times more active |
| SUIT-2 | Not specified | Less effective than cisplatin |
Case Studies and Research Findings
- Cytotoxicity Against Breast Cancer Cells :
- Mechanistic Insights :
- Structural Activity Relationship (SAR) :
特性
IUPAC Name |
3-bromo-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOBCARUCCRSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355014 |
Source


|
| Record name | 3-Bromo-N-isobutylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333345-92-9 |
Source


|
| Record name | 3-Bromo-N-isobutylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














